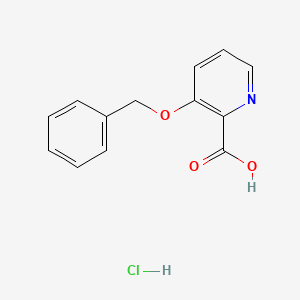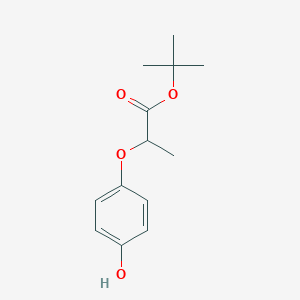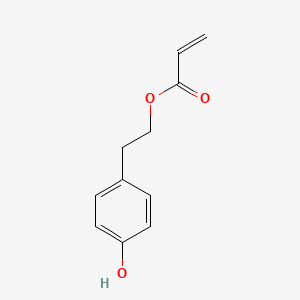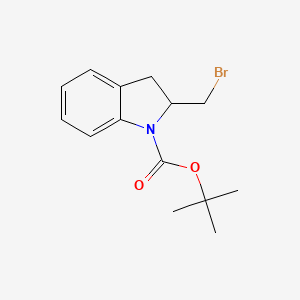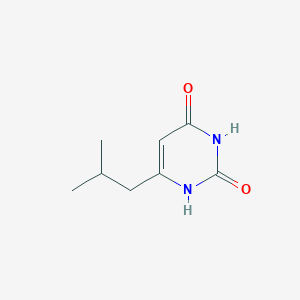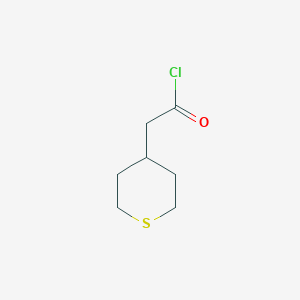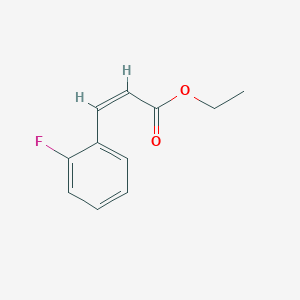
Ethyl (Z)-3-(2-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-3-(2-fluorophenyl)acrylate is an organic compound characterized by the presence of an ethyl ester group attached to a (Z)-3-(2-fluorophenyl)acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(2-fluorophenyl)acrylate typically involves the esterification of (Z)-3-(2-fluorophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted under controlled temperature and pressure conditions to optimize the esterification process.
化学反応の分析
Types of Reactions
Ethyl (Z)-3-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of (Z)-3-(2-fluorophenyl)acrylic acid.
Reduction: Formation of ethyl (Z)-3-(2-fluorophenyl)propionate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (Z)-3-(2-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (Z)-3-(2-fluorophenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
類似化合物との比較
Ethyl (Z)-3-(2-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl (Z)-3-(2-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (Z)-3-(2-bromophenyl)acrylate: Contains a bromine atom instead of fluorine.
Ethyl (Z)-3-(2-methylphenyl)acrylate: Contains a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
89760-43-0 |
|---|---|
分子式 |
C11H11FO2 |
分子量 |
194.20 g/mol |
IUPAC名 |
ethyl (Z)-3-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7- |
InChIキー |
YOIVHDQJCFLRRB-FPLPWBNLSA-N |
異性体SMILES |
CCOC(=O)/C=C\C1=CC=CC=C1F |
正規SMILES |
CCOC(=O)C=CC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


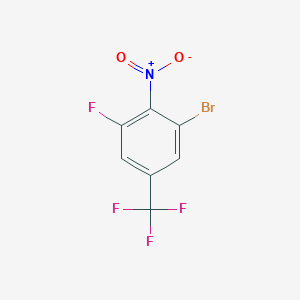
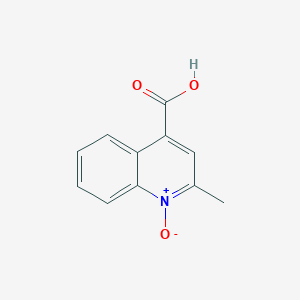
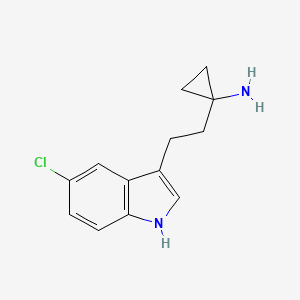
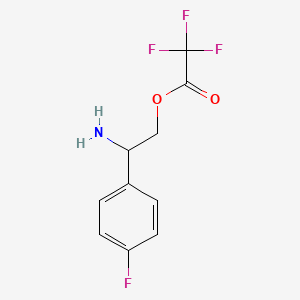
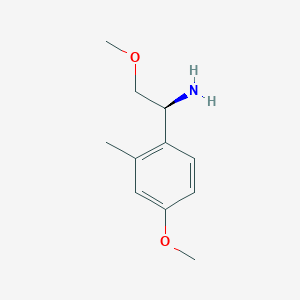
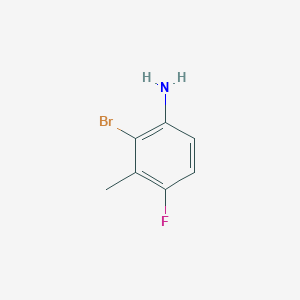

![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
